molecular formula C7H16O6S2 B1605183 1,5-Dimesyloxypentane CAS No. 2374-22-3

1,5-Dimesyloxypentane

Cat. No.: B1605183
CAS No.: 2374-22-3
M. Wt: 260.3 g/mol
InChI Key: QTNVULGCBFTXBM-UHFFFAOYSA-N
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Description

1,5-Dimesyloxypentane: is an organic compound with the molecular formula C7H16O4S2. It is a derivative of pentane, where two mesyl (methanesulfonyl) groups are attached to the first and fifth carbon atoms. This compound is known for its utility in organic synthesis, particularly as a reagent or intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dimesyloxypentane can be synthesized through the mesylation of 1,5-pentanediol. The reaction typically involves the use of methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dimesyloxypentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The mesyl groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Reduction Reactions: The mesyl groups can be reduced to form the corresponding alcohols.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Bases: Sodium hydroxide, potassium tert-butoxide.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Elimination Products: Alkenes such as pent-1-ene.

    Reduction Products: 1,5-pentanediol.

Scientific Research Applications

1,5-Dimesyloxypentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of cyclic compounds through intramolecular reactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of prodrugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,5-dimesyloxypentane primarily involves its role as a reagent in chemical reactions. The mesyl groups are good leaving groups, making the compound highly reactive towards nucleophiles. This reactivity facilitates the formation of new chemical bonds, enabling the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

    1,4-Dimesyloxybutane: Similar structure but with a shorter carbon chain.

    1,6-Dimesyloxyhexane: Similar structure but with a longer carbon chain.

    1,5-Dibromopentane: Similar structure but with bromine atoms instead of mesyl groups.

Uniqueness: 1,5-Dimesyloxypentane is unique due to the presence of mesyl groups, which are excellent leaving groups. This property makes it highly versatile in organic synthesis, allowing for a wide range of chemical transformations. The specific positioning of the mesyl groups on the first and fifth carbon atoms also enables the formation of cyclic compounds through intramolecular reactions, a feature not shared by all similar compounds.

Properties

IUPAC Name

5-methylsulfonyloxypentyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O6S2/c1-14(8,9)12-6-4-3-5-7-13-15(2,10)11/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNVULGCBFTXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178410
Record name 1,5-Pentanediol, dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2374-22-3
Record name 1,5-Pentanediol, 1,5-dimethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2374-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Pentanediol, dimethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Dimesyloxypentane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Pentanediol, dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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